molecular formula C16H20ClN B6240783 rac-bis[(1R)-1-phenylethyl]amine hydrochloride CAS No. 330559-63-2

rac-bis[(1R)-1-phenylethyl]amine hydrochloride

Cat. No.: B6240783
CAS No.: 330559-63-2
M. Wt: 261.8
InChI Key:
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Description

rac-bis[(1R)-1-phenylethyl]amine hydrochloride: is a chiral amine compound with the molecular formula C16H20ClN. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties. The compound consists of two phenylethylamine units, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-bis[(1R)-1-phenylethyl]amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with (1R)-1-phenylethylamine.

    Reaction: The (1R)-1-phenylethylamine is reacted with a suitable halogenating agent, such as hydrochloric acid, to form the hydrochloride salt.

    Purification: The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The process typically includes:

    Bulk Synthesis: Large quantities of (1R)-1-phenylethylamine are reacted with hydrochloric acid in a reactor.

    Crystallization: The resulting mixture is cooled to induce crystallization of the hydrochloride salt.

    Filtration and Drying: The crystals are filtered, washed, and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

rac-bis[(1R)-1-phenylethyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of imines or nitroso compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

rac-bis[(1R)-1-phenylethyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which rac-bis[(1R)-1-phenylethyl]amine hydrochloride exerts its effects depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, influencing their activity. The presence of chiral centers allows for selective interactions with biological molecules, making it a valuable tool in stereoselective synthesis and research.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-phenylethylamine hydrochloride: A similar compound with the opposite chirality.

    N-methyl-1-phenylethylamine hydrochloride: A derivative with a methyl group on the nitrogen atom.

    N-phenyl-1-phenylethylamine hydrochloride: A derivative with a phenyl group on the nitrogen atom.

Uniqueness

rac-bis[(1R)-1-phenylethyl]amine hydrochloride is unique due to its specific chiral configuration and the presence of two phenylethylamine units. This structure allows for unique interactions in chemical and biological systems, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

330559-63-2

Molecular Formula

C16H20ClN

Molecular Weight

261.8

Purity

95

Origin of Product

United States

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